4-Iodo-6-(trifluoromethyl)nicotinic acid
Description
Significance of Organofluorine Compounds in Modern Chemical Sciences
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences, particularly in the fields of medicine, agriculture, and materials science. numberanalytics.comwikipedia.org The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. numberanalytics.comwikipedia.org This strength imparts significant metabolic stability to drug candidates, increasing their half-life and efficacy. numberanalytics.com
Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which improves its ability to permeate cell membranes and interact with biological targets. numberanalytics.comresearchgate.net The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can influence the acidity or basicity of nearby functional groups and enhance binding affinity to enzymes. researchgate.netnih.gov An estimated one-fifth of all pharmaceuticals and over half of agricultural chemicals contain fluorine, highlighting its profound impact on the development of bioactive compounds. wikipedia.org These compounds range from top-selling drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin (B1669076) (Cipro) to advanced materials like Teflon. wikipedia.org
Pyridine (B92270) Carboxylic Acids as Fundamental Scaffolds in Organic Synthesis
Pyridine, an aromatic heterocyclic compound, and its derivatives are fundamental scaffolds in organic synthesis. When a carboxylic acid group is attached to the pyridine ring, the resulting pyridine carboxylic acids are versatile building blocks for constructing more complex molecules. rsc.orgstudysmarter.co.uk There are three isomers of pyridine carboxylic acid: picolinic acid, nicotinic acid, and isonicotinic acid, which have the carboxylic acid group at the 2, 3, and 4 positions, respectively. nih.govwikipedia.org
These scaffolds are prevalent in numerous biologically active natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal ions, while the carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation and esterification. rsc.org This dual functionality makes pyridine carboxylic acids essential precursors for a wide array of therapeutic agents used to treat conditions including tuberculosis, cancer, diabetes, and inflammation. nih.gov
Overview of Trifluoromethylated Pyridine Derivatives in Academic Research
The combination of a pyridine ring and a trifluoromethyl group creates a class of compounds known as trifluoromethylpyridines (TFMPs), which have garnered significant attention in academic and industrial research. nih.govjst.go.jp The potent electron-withdrawing nature of the CF3 group significantly modifies the electronic properties of the pyridine ring, influencing its reactivity and biological interactions. nih.gov This unique combination of properties has led to the successful development of numerous commercial products. jst.go.jpjst.go.jp
In the agrochemical industry, TFMP derivatives are key components in many modern herbicides, fungicides, and insecticides. nih.govresearchoutreach.org For example, fluazifop-butyl (B166162) was the first herbicide to incorporate a TFMP structure, and its success paved the way for more than 20 other TFMP-containing agrochemicals. nih.govjst.go.jp Similarly, in the pharmaceutical sector, several approved drugs and many clinical candidates feature the TFMP moiety, where it is used to enhance potency and pharmacokinetic profiles. nih.govresearchgate.net Research focuses on developing efficient synthetic routes to various TFMP isomers and exploring their application as key intermediates for new active ingredients. nih.govresearchoutreach.org
Contextualizing 4-Iodo-6-(trifluoromethyl)nicotinic Acid within Nicotinic Acid Research
4-Iodo-6-(trifluoromethyl)nicotinic acid is a specialized derivative of nicotinic acid (3-pyridinecarboxylic acid). Its structure is distinguished by the presence of two key substituents on the pyridine ring: a trifluoromethyl group at the 6-position and an iodine atom at the 4-position. This specific arrangement of functional groups makes it a highly valuable, albeit niche, building block in organic synthesis.
The trifluoromethyl group imparts the characteristic properties of organofluorine compounds, such as enhanced metabolic stability and altered electronics. The carboxylic acid function on the nicotinic acid backbone serves as a classical point for derivatization. Crucially, the iodine atom provides a versatile reactive site for transition-metal-catalyzed cross-coupling reactions. Halogenated pyridines, particularly iodo- and bromo-derivatives, are important substrates for reactions like Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Therefore, 4-Iodo-6-(trifluoromethyl)nicotinic acid is designed as a multifunctional intermediate, allowing synthetic chemists to introduce molecular complexity in a controlled, stepwise manner.
Properties
Molecular Formula |
C7H3F3INO2 |
|---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
CRQLQAMOMNOYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 4-Iodo-6-(trifluoromethyl)nicotinic acid and its derivatives typically involves multi-step sequences starting from simpler pyridine (B92270) precursors. A common strategy is the late-stage introduction of the iodine atom onto a pre-existing 6-(trifluoromethyl)nicotinic acid scaffold. For instance, the synthesis of a related compound, ethyl 5-iodo-6-(trifluoromethyl)nicotininate, involves the direct iodination of ethyl 6-(trifluoromethyl)nicotininate using an iodine source and an oxidizing agent. The subsequent hydrolysis of the ethyl ester group would yield the target carboxylic acid.
Characterization of the compound relies on standard analytical techniques to confirm its structure and purity.
Table 1: Synthetic and Spectroscopic Data
| Parameter | Description |
|---|---|
| Synthetic Route | Often prepared via iodination of a 6-(trifluoromethyl)nicotinic acid precursor, followed by functional group manipulations if necessary. |
| Molecular Formula | C7H3F3INO2 |
| Molecular Weight | 332.99 g/mol |
| Appearance | Typically an off-white to yellow solid. |
| ¹H NMR Spectroscopy | Expected to show distinct signals for the two aromatic protons on the pyridine ring in the characteristic downfield region. |
| ¹³C NMR Spectroscopy | Will display signals for the seven carbon atoms, with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling, and the carbon attached to iodine showing a signal influenced by the heavy atom effect. |
| ¹⁹F NMR Spectroscopy | A single, sharp signal corresponding to the three equivalent fluorine atoms of the CF3 group is expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns. |
Chemical Reactivity and Derivatization
The chemical reactivity of 4-Iodo-6-(trifluoromethyl)nicotinic acid is governed by its three principal functional groups: the carboxylic acid, the pyridine (B92270) ring, and the carbon-iodine bond.
Reactions at the Carboxylic Acid Group: The -COOH group can undergo standard transformations, such as esterification with alcohols under acidic conditions or amidation with amines using coupling agents. These reactions are fundamental for incorporating the molecule into larger, more complex structures.
Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-withdrawing nature of both the trifluoromethyl and iodo substituents makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the other sites.
Reactions at the Carbon-Iodine Bond: The C-I bond is the most versatile site for synthetic modification. Iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new bonds by coupling the pyridine core with a wide variety of partners. The reactivity of the C-I bond is central to the utility of this compound as a building block.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework and probing the environment of other NMR-active nuclei within a molecule. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of its atomic connectivity and electronic structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Iodo-6-(trifluoromethyl)nicotinic acid, the aromatic region of the spectrum is of particular interest. The pyridine (B92270) ring contains two protons, and their chemical shifts and coupling patterns are diagnostic of their positions relative to the electron-withdrawing trifluoromethyl, iodine, and carboxylic acid substituents.
Expected Signals: Two distinct signals in the downfield region (typically δ 7.0-9.0 ppm) are anticipated for the two protons on the pyridine ring.
Influence of Substituents: The powerful electron-withdrawing nature of the trifluoromethyl group and the iodine atom significantly deshields the adjacent protons, shifting their resonance signals to higher chemical shift values. The precise positions depend on the solvent used for analysis.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 or H-5 | Downfield | Singlet or Doublet | N/A or ~2-3 Hz (meta-coupling) |
| H-5 or H-2 | Downfield | Singlet or Doublet | N/A or ~2-3 Hz (meta-coupling) |
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Iodo-6-(trifluoromethyl)nicotinic acid. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, seven distinct carbon signals are expected: five for the pyridine ring and one each for the carboxylic acid and the trifluoromethyl group.
Key Signals: The signal for the carbon atom of the trifluoromethyl group (CF₃) is typically observed around δ 120-130 ppm and exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carboxylic acid carbonyl carbon appears further downfield, generally above δ 160 ppm.
Substituent Effects: The iodine-bearing carbon (C-4) is expected at a lower chemical shift compared to an unsubstituted carbon due to the heavy atom effect. The carbons attached to or near the trifluoromethyl and carboxylic acid groups (C-6 and C-3) will be significantly deshielded.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| COOH | >160 | Singlet |
| C-2 | 140-160 | Singlet |
| C-3 | 120-140 | Singlet |
| C-4 | 90-110 | Singlet |
| C-5 | 115-135 | Quartet |
| C-6 | 145-165 | Quartet |
| CF₃ | 115-130 | Quartet (¹JCF ≈ 270-280 Hz) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Iodo-6-(trifluoromethyl)nicotinic acid. Chemical shifts are approximate and can vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in 4-Iodo-6-(trifluoromethyl)nicotinic acid will produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive probe of the electronic environment of the pyridine ring.
Chemical Shift: The CF₃ group on an aromatic ring typically resonates in a well-defined region of the ¹⁹F NMR spectrum. For a trifluoromethyl group attached to a pyridine ring, the signal is expected in the range of δ -60 to -70 ppm relative to a standard such as CFCl₃. The presence of other electron-withdrawing groups influences this shift.
| Fluorine Group | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |
| -CF₃ | -60 to -70 | Singlet |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 4-Iodo-6-(trifluoromethyl)nicotinic acid.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry and hyphenated techniques like LC-MS are particularly powerful.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 4-Iodo-6-(trifluoromethyl)nicotinic acid.
Molecular Formula and Mass: The molecular formula is C₇H₃F₃INO₂. HRMS can confirm this by matching the experimentally measured exact mass with the theoretically calculated mass.
Isotopic Pattern: The presence of iodine (¹²⁷I) gives a characteristic isotopic signature that can be observed in the mass spectrum, aiding in the confirmation of the structure.
| Ion | Calculated m/z |
| [M+H]⁺ | 317.9182 |
| [M-H]⁻ | 315.9033 |
| [M+Na]⁺ | 339.9002 |
Table 4: Calculated Exact Masses for Various Ions of 4-Iodo-6-(trifluoromethyl)nicotinic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze the purity of the compound and to study its behavior in solution. For a compound like 4-Iodo-6-(trifluoromethyl)nicotinic acid, reversed-phase LC is a common approach.
Retention Time: The retention time of the compound on an LC column is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).
Fragmentation Analysis: In LC-MS/MS experiments, the molecular ion can be selected and fragmented to produce a characteristic pattern of daughter ions. Key fragmentation pathways for this molecule would likely involve the loss of CO₂, the carboxylic acid group, or cleavage of the C-I bond, providing further structural confirmation. For instance, a common fragmentation in related nicotinic acid compounds involves the loss of the carboxylic acid group.
| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Neutral Loss |
| 317.9 | 273.9 | CO₂ |
| 317.9 | 191.0 | I |
Table 5: Plausible Fragmentation Pathways for 4-Iodo-6-(trifluoromethyl)nicotinic acid in MS/MS Analysis.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies correspond to the vibrational energies of specific functional groups. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, characteristic absorption bands would be expected for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C-H, C=C, and C=N stretching), the carbon-iodine bond (C-I stretching), and the trifluoromethyl group (C-F stretching).
A hypothetical data table for the FTIR spectrum of 4-Iodo-6-(trifluoromethyl)nicotinic acid, based on known group frequencies, would include the following key regions:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 1700-1730 | C=O stretch | Carboxylic Acid |
| 1550-1620 | C=C and C=N stretches | Pyridine Ring |
| 1100-1300 | C-F stretches | Trifluoromethyl Group |
| 500-600 | C-I stretch | Iodo Group |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, FT-Raman would be effective in identifying vibrations of the pyridine ring and the C-I bond. The selection rules for Raman spectroscopy often allow for the observation of vibrations that are weak or absent in the FTIR spectrum.
A representative FT-Raman data table would highlight similar vibrational modes but with different relative intensities compared to FTIR.
| Wavenumber Shift (cm⁻¹) | Vibration Type | Functional Group |
| 1550-1620 | Ring stretching | Pyridine Ring |
| 1100-1300 | Symmetric C-F stretches | Trifluoromethyl Group |
| 500-600 | C-I stretch | Iodo Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule. The pyridine ring in 4-Iodo-6-(trifluoromethyl)nicotinic acid contains a conjugated π-system. The presence of substituents like the carboxylic acid, iodo, and trifluoromethyl groups would influence the energy of the electronic transitions and thus the λmax values. A typical analysis would involve dissolving the compound in a suitable solvent and recording the absorbance as a function of wavelength.
A hypothetical UV-Vis data table would present the following:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol (B145695) | ~220-240 | - | π → π |
| Ethanol | ~270-290 | - | n → π |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A summary of crystallographic data would typically be presented in a table as follows:
| Parameter | Value |
| Chemical Formula | C₇H₃F₃INO₂ |
| Formula Weight | 316.99 |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
| R-factor | - |
Without experimental data from published research, the tables above are illustrative of the expected findings from these analytical methods rather than reported results.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and various electronic properties of chemical compounds. For a molecule like 4-Iodo-6-(trifluoromethyl)nicotinic acid, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The initial step in a DFT study involves the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, key structural parameters of interest would include the bond lengths within the pyridine ring, the C-I bond, the C-C and C-F bonds of the trifluoromethyl group, and the geometry of the carboxylic acid group.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). This analysis also provides theoretical predictions of the vibrational spectra (infrared and Raman). Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.
The assignment of these calculated frequencies to specific vibrational modes is typically achieved by visualizing the atomic displacements for each mode. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, characteristic vibrational frequencies would be expected for the C-H stretching and bending modes of the pyridine ring, the C=O and O-H stretching of the carboxylic acid group, the C-F stretching modes of the trifluoromethyl group, and the C-I stretching mode. A comparison of the theoretical vibrational spectrum with experimental data, if available, can provide validation for the computational model. Due to the systematic overestimation of vibrational frequencies at the harmonic level, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values.
Table 1: Predicted Vibrational Frequencies for 4-Iodo-6-(trifluoromethyl)nicotinic Acid (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3500 |
| C=O Stretch | 1750 |
| C-F Symmetric Stretch | 1150 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For 4-Iodo-6-(trifluoromethyl)nicotinic acid, the distribution of the HOMO and LUMO would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the trifluoromethyl and iodo groups is expected to influence the energies and distributions of these frontier orbitals.
Table 2: Frontier Molecular Orbital Properties of 4-Iodo-6-(trifluoromethyl)nicotinic Acid (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For 4-Iodo-6-(trifluoromethyl)nicotinic acid, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially near the iodine atom due to the phenomenon of a "sigma-hole," making these sites susceptible to nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which can contribute to the stability of the molecule. NBO analysis quantifies the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is evaluated by second-order perturbation theory, with larger stabilization energies indicating more significant interactions.
In 4-Iodo-6-(trifluoromethyl)nicotinic acid, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring, as well as interactions involving the trifluoromethyl and iodo substituents. This analysis also provides information about the natural atomic charges, offering a more detailed description of the charge distribution than that obtained from MEP analysis.
Atoms in Molecules (AIM) Theory for Bonding and Intermolecular Interactions
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. AIM analysis can identify the nature of chemical bonds and intermolecular interactions based on the topological properties of the electron density. Key parameters in AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).
For 4-Iodo-6-(trifluoromethyl)nicotinic acid, AIM analysis could be used to characterize the covalent bonds within the molecule and to investigate potential non-covalent interactions, such as hydrogen bonds or halogen bonds, in dimers or larger clusters of the molecule. The values of ρ and ∇²ρ at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response of a molecule.
Table 3: Predicted Nonlinear Optical Properties of 4-Iodo-6-(trifluoromethyl)nicotinic Acid (Hypothetical Data)
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 |
| Polarizability (α) | 150 |
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations for 4-iodo-6-(trifluoromethyl)nicotinic acid have not been reported in the available scientific literature. While computational studies are crucial for understanding the three-dimensional structure, flexibility, and dynamic behavior of a molecule, such investigations on this particular compound are not publicly accessible.
Conformational analysis would typically involve the exploration of the potential energy surface of the molecule to identify stable conformers. This is often achieved by systematically rotating the rotatable bonds, such as the one connecting the carboxylic acid group to the pyridine ring and the bond connecting the trifluoromethyl group. The relative energies of these conformers would provide insight into the most probable shapes the molecule adopts.
Molecular dynamics simulations would further build upon this by simulating the movement of the atoms of the molecule over time, providing a dynamic picture of its behavior in different environments, such as in a solvent. These simulations could reveal important information about the stability of different conformations, the flexibility of the molecule, and its interactions with surrounding molecules.
Without specific research data, it is not possible to provide detailed findings, potential energy landscapes, or data tables related to the conformational preferences and dynamic properties of 4-iodo-6-(trifluoromethyl)nicotinic acid.
Table of Chemical Compounds Mentioned
Strategies for Regioselective Trifluoromethyl Group Introduction onto Pyridine (B92270) Scaffolds
The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org Consequently, numerous methods have been developed for the trifluoromethylation of pyridine rings. These can be broadly categorized into three main approaches: halogen exchange, construction from CF3-containing precursors, and direct trifluoromethylation. nih.gov
One of the earliest and most established industrial methods for introducing a trifluoromethyl group is through a halogen exchange (Halex) reaction. acs.org This process typically begins with a trichloromethyl-substituted pyridine, which is then treated with a fluorinating agent to progressively replace chlorine atoms with fluorine.
The synthesis of a trifluoromethylpyridine (TFMP) was first reported in 1947, involving the chlorination and subsequent fluorination of picoline. nih.gov A common fluorinating agent for this transformation is hydrogen fluoride (B91410) (HF), often under high temperature and pressure, sometimes with the aid of a catalyst. nih.govacs.org For example, benzotrichloride (B165768) can be converted to benzotrifluoride (B45747) by treatment with antimony trifluoride, a similar principle that applies to heterocyclic systems. nih.gov This method is particularly useful for large-scale industrial production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are derived from 3-picoline. nih.gov The reaction can be performed in a vapor phase over a transition metal-based catalyst, which allows for simultaneous chlorination and fluorination at temperatures exceeding 300°C. nih.gov
A related process involves the exchange of fluorine for chlorine. It has been demonstrated that a fluorine atom at the 2-position of a pyridine ring can be replaced by a chlorine atom by reacting the 2-fluoro-pyridine compound with a trichloromethyl picoline derivative at temperatures between 50-250°C. google.comepo.org
An alternative to modifying a pre-existing ring is to construct the pyridine scaffold using smaller, readily available building blocks, at least one of which already contains the trifluoromethyl group. researchoutreach.orgnih.gov This approach offers excellent control over the final substitution pattern.
Several key trifluoromethyl-containing synthons are commonly employed in these cyclocondensation reactions. researchoutreach.orgnih.gov These include:
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Trifluoroacetyl chloride
Ethyl 2,2,2-trifluoroacetate
For instance, the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one has been achieved via a cyclocondensation reaction starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Similarly, a multicomponent Kröhnke reaction has been developed to produce 2-trifluoromethyl pyridines by reacting chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate. researchgate.net Another strategy involves the reaction of α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide (B1254668) to yield trifluoromethylated 2-pyridones. rsc.org These methods highlight the versatility of using CF3-ketones and other activated precursors to build the desired heterocyclic core. rsc.orggoogle.com
Interactive Data Table: Examples of Trifluoromethyl-Containing Building Blocks in Pyridine Synthesis
| Building Block | Reactant(s) | Product Type | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate | nih.gov |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amines / Enamines | Substituted Pyridines | nih.govchemicalbook.com |
| α,β-Unsaturated trifluoromethyl ketones | Anilines | 2-Trifluoromethyl quinolines | rsc.org |
| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Chalcones, Ammonium acetate | 2-Trifluoromethyl pyridines | researchgate.net |
Direct C–H trifluoromethylation is an attractive strategy that avoids the need for pre-functionalized substrates. However, controlling the regioselectivity can be challenging due to the high reactivity of trifluoromethyl radicals, which often leads to a mixture of isomers. researchgate.netchemistryviews.org To overcome this, methods involving more selective active species, such as trifluoromethyl copper (CuCF3), have been developed.
(Trifluoromethyl)copper can be generated in situ from various precursors and reacts with halo-pyridines, particularly iodo- and bromo-pyridines, to yield the corresponding trifluoromethylated products. nih.govresearchgate.net One common method involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with copper(I) iodide in the presence of a fluoride source like potassium fluoride. researchgate.net This "CuCF3" species can then be used in cross-coupling reactions. researchgate.net
Recent advancements have focused on copper-catalyzed trifluoromethylation using a variety of reagents under milder conditions. beilstein-journals.orgnih.gov These include:
Electrophilic Reagents: Togni's and Umemoto's reagents are hypervalent iodine compounds that can deliver a CF3+ equivalent. Copper catalysts facilitate the trifluoromethylation of substrates like aryl boronic acids and N,N-dialkylhydrazones. beilstein-journals.orgnih.gov
Nucleophilic Reagents: Besides TMSCF3, reagents like potassium (trifluoromethyl)trimethylborate can serve as a CF3- source in copper-catalyzed reactions with arylboronic pinacol (B44631) esters. nih.gov
Decarboxylative Reagents: Air-stable copper complexes, such as [Cu(phen)O2CCF3], prepared from trifluoroacetic acid, can efficiently trifluoromethylate aryl halides via a decarboxylative pathway. beilstein-journals.org
A highly regioselective method for the direct C-H trifluoromethylation of pyridine involves an N-methylpyridine quaternary ammonium activation strategy. acs.orgnih.gov Treating pyridinium (B92312) iodide salts with trifluoroacetic acid and silver carbonate allows for the efficient synthesis of a variety of trifluoromethylpyridines with good functional group compatibility. researchgate.netacs.orgnih.gov This protocol is believed to proceed through a nucleophilic trifluoromethylation mechanism. researchgate.netacs.org
Methodologies for Regioselective Iodination of Pyridine Rings
The introduction of iodine onto a pyridine ring is a crucial step for accessing compounds like 4-Iodo-6-(trifluoromethyl)nicotinic acid. Iodinated heterocycles are valuable intermediates for further functionalization, particularly in cross-coupling reactions. scispace.com
Direct C–H iodination offers the most straightforward route, avoiding pre-functionalization of the substrate. A radical-based C–H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. scispace.comrsc.org This method can lead to iodination at the C3 and C5 positions of the pyridine ring. scispace.comrsc.org Another approach for the C3-selective iodination of quinolines, a related heterocyclic system, uses molecular iodine under metal-free conditions and is believed to involve a radical intermediate. nih.gov
For 4-selective halogenation, which is electronically disfavored in EAS reactions, specific strategies are required. nih.gov One such strategy involves the installation of a designed phosphine (B1218219) reagent at the 4-position to form a phosphonium (B103445) salt. This group can then be displaced by a halide nucleophile, enabling the regioselective introduction of chlorine, bromine, or iodine to a broad range of unactivated pyridines. nih.gov
The choice of iodinating agent and reaction conditions is critical for achieving the desired regioselectivity, especially on a pyridine ring that is already substituted and electronically biased.
Interactive Data Table: Regioselective Iodination Methods for N-Heterocycles
| Substrate Type | Method | Position(s) Iodinated | Key Reagents | Reference |
| Pyridines, Pyridones | Radical C-H Iodination | C3 and C5 | K2S2O8, NaI, Ce(NO3)3·6H2O | scispace.com |
| Quinolines | Radical C-H Iodination | C3 | K2S2O8, I2 | nih.gov |
| Pyridines | Phosphonium Salt Displacement | C4 | Designed Phosphine Reagents, Halide Source | nih.gov |
| Pyrimidines | Mechanochemical Grinding | C5 | I2, Nitrate/Nitrite Salts | mdpi.com |
Convergent and Linear Synthesis Pathways to the 4-Iodo-6-(trifluoromethyl)nicotinic Acid Core
The construction of the target molecule can be approached through either a linear or a convergent synthesis. A linear synthesis assembles the molecule in a stepwise fashion, modifying the core structure sequentially. A convergent synthesis involves preparing key fragments separately before combining them in the final stages.
Many reported syntheses of 4-(trifluoromethyl)nicotinic acid follow a linear sequence where the substituted pyridine ring is first constructed, followed by modification of functional groups. One patented method involves using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile (B1666552) as starting materials to prepare the target acid through a sequence of acylation, cyclization, and hydrolysis. google.com Another approach starts with ethyl trifluoroacetoacetate and cyanoacetamide, followed by cyclization, chlorination, hydrolysis, catalytic hydrogenolysis, and a final hydrolysis step. google.com
A common linear pathway to 4-(trifluoromethyl)nicotinic acid involves the hydrolysis of an intermediate such as 4-(trifluoromethyl)nicotinonitrile (B82138) or 4-(trifluoromethyl)nicotinamide. chemicalbook.comchemicalbook.com For example, 4-(trifluoromethyl)nicotinonitrile can be prepared via the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile. google.com The nitrile is then hydrolyzed to the carboxylic acid using sodium hydroxide (B78521). chemicalbook.com
A synthetic route that exemplifies a linear approach involving halogenation is the preparation of 4-(trifluoromethyl)nicotinic acid from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. chemicalbook.comchemicalbook.com In this process, the two chlorine atoms are removed via catalytic hydrogenation (e.g., using Pd/C and H2). chemicalbook.comchemicalbook.com This yields the methyl ester of 4-(trifluoromethyl)nicotinic acid, which is then hydrolyzed. To arrive at the final target, 4-Iodo-6-(trifluoromethyl)nicotinic acid, a subsequent regioselective iodination at the 4-position of a precursor like 6-(Trifluoromethyl)nicotinic acid would be required. This highlights a typical linear strategy: build the core trifluoromethylated nicotinic acid structure first, then perform the regioselective halogenation.
Catalytic Hydrogenolysis and Hydrolysis Sequences (e.g., Palladium-mediated)
A prominent strategy for the synthesis of trifluoromethyl-substituted nicotinic acids involves the palladium-catalyzed hydrogenolysis of halogenated precursors. This method is particularly effective for the removal of chloro substituents from the pyridine ring, which are often introduced to direct other reactions or are remnants of the ring's construction. The process typically involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst, followed by hydrolysis of an ester or nitrile group to yield the final carboxylic acid.
For instance, the synthesis of 4-(trifluoromethyl)nicotinic acid can be achieved from a dichlorinated precursor. In one reported method, Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is treated with hydrogen gas in the presence of a 10% Pd/C catalyst. chemicalbook.com This reaction, carried out in ethanol (B145695) with sodium acetate, selectively removes the chlorine atoms. The resulting intermediate is then hydrolyzed to afford 4-(trifluoromethyl)nicotinic acid. chemicalbook.com
A similar dehalogenation approach is used for the synthesis of 6-(trifluoromethyl)nicotinic acid. The precursor, 2-chloro-6-trifluoromethyl nicotinic acid, is subjected to hydrogenation with a 5%-Pd/C catalyst in methanol (B129727), with triethylamine (B128534) added to the reaction mixture. chemicalbook.com Following the catalytic removal of the chlorine atom, the desired 6-(trifluoromethyl)nicotinic acid is obtained after workup. chemicalbook.com
Chinese patent CN101851193A discloses a multi-step synthesis of 4-trifluoromethylnicotinic acid that also employs this key step. google.com The pathway starts with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The resulting dihydroxy pyridine derivative is chlorinated to give 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. This intermediate then undergoes Pd/C-catalyzed hydrogenolysis to remove the chloro groups, yielding 3-cyano-4-trifluoromethylpyridine, which is subsequently hydrolyzed to the final acid product. google.com An alternative sequence involves hydrolyzing the nitrile group first, followed by the catalytic hydrogenolysis of the chloro substituents. google.com
These examples highlight the utility of palladium-mediated hydrogenolysis as a clean and efficient method for the dehalogenation of pyridine rings in the synthesis of complex nicotinic acid analogs.
Table 1: Examples of Palladium-Mediated Hydrogenolysis in Nicotinic Acid Synthesis
| Starting Material | Catalyst | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C | H₂, CH₃COONa, Ethanol | 4-(Trifluoromethyl)nicotinic acid | chemicalbook.com |
| 2-Chloro-6-trifluoromethyl nicotinic acid | 5% Pd/C | H₂, Triethylamine, Methanol | 6-(Trifluoromethyl)nicotinic acid | chemicalbook.com |
| 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine | Pd/C | H₂ | 4-(Trifluoromethyl)nicotinic acid (after hydrolysis) | google.com |
Carboxylation Strategies (e.g., Quenching of Organometallic Intermediates with Carbon Dioxide)
Carboxylation via the quenching of organometallic intermediates with carbon dioxide represents a powerful and direct method for installing the carboxylic acid moiety onto an aromatic ring. This strategy involves the formation of a highly reactive organometallic species, typically an organolithium or Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.
A widely applied route for the synthesis of 4-trifluoromethylnicotinic acid utilizes this approach, starting from 4-trifluoromethylpyridine. google.com In this process, the starting material is treated with a strong base, such as Lithium diisopropylamide (LDA), to deprotonate the pyridine ring, generating a highly reactive organolithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield 4-trifluoromethylnicotinic acid. google.com
The success of this reaction hinges on the nucleophilicity of the organometallic intermediate. Organolithium and Grignard reagents are strong bases and powerful nucleophiles capable of this transformation. libretexts.orgyoutube.com The reaction provides a direct pathway to introduce the carboxyl group at a specific position on the ring, dictated by the site of metalation.
This method is a fundamental transformation in organic synthesis for preparing carboxylic acids from organic halides or suitably activated C-H bonds. youtube.com The process is versatile and has been applied to a wide range of substrates, including various heterocyclic systems, demonstrating its importance in the synthesis of nicotinic acid derivatives. youtube.comresearchgate.net
Derivatization and Functionalization of Precursor Molecules
Hydrolysis of Corresponding Ester Derivatives (e.g., Methyl Nicotinate (B505614) Analogs)
The hydrolysis of ester derivatives, particularly methyl or ethyl esters, is a common final step in the synthesis of carboxylic acids, including 4-Iodo-6-(trifluoromethyl)nicotinic acid and its analogs. Esters often serve as protecting groups for the carboxylic acid functionality during preceding synthetic steps that might involve harsh reagents incompatible with a free acid.
The conversion of the ester back to the carboxylic acid is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. guidechem.com This is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.
For example, the synthesis of 2-methylnicotinic acid can be completed by the hydrolysis of its corresponding ester, 2-methylnicotinate. google.com Similarly, the general synthesis of nicotinic acid from its methyl ester, methyl nicotinate, proceeds via ester hydrolysis. guidechem.com A standard laboratory procedure for this involves refluxing the methyl nicotinate with a base like sodium hydroxide, followed by neutralization with an acid. unishivaji.ac.in
In more complex syntheses, such as those for trifluoromethyl-substituted nicotinic acids, the ester functionality is often carried through several steps before being hydrolyzed. The synthesis of 4-(trifluoromethyl)nicotinic acid from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate involves an initial hydrogenolysis step, which is followed by the hydrolysis of the methyl ester group to yield the final product. chemicalbook.com
Table 2: General Reaction for Hydrolysis of Nicotinate Esters
| Substrate | Reagents | Product |
|---|---|---|
| Methyl Nicotinate Analog | 1. NaOH (aq) or KOH (aq), Heat | Nicotinic Acid Analog |
| 2. HCl (aq) or H₂SO₄ (aq) |
This straightforward and high-yielding reaction is a fundamental tool in the synthetic chemist's arsenal (B13267) for the preparation of nicotinic acid derivatives.
Reactivity Profile of the Iodine Substituent
The carbon-iodine bond at the 4-position of the pyridine ring is the primary site for a variety of chemical transformations. The iodine atom serves as an excellent leaving group in several reaction classes, enabling the introduction of a wide range of new functional groups.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridine rings, which are inherently electron-poor. wikipedia.org The reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group at the 6-position and the carboxylic acid at the 3-position. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. wikipedia.orgnih.gov
In SNAr reactions, a nucleophile displaces the leaving group (in this case, iodide) on the aromatic ring. wikipedia.org While iodide is an excellent leaving group in SN1 and SN2 reactions, the leaving group ability in SNAr reactions can be different. nih.gov The rate-determining step is often the initial attack of the nucleophile on the electron-deficient carbon atom. nih.govyoutube.com The general reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. nih.gov This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. researchgate.net Despite iodine being a relatively weaker leaving group in this specific context compared to fluorine, SNAr reactions can still proceed, particularly with highly activated substrates and strong nucleophiles.
The iodine substituent makes 4-iodo-6-(trifluoromethyl)nicotinic acid an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org Aryl iodides are particularly reactive in the initial oxidative addition step. researchgate.net
Below is a summary of prominent cross-coupling reactions applicable to this compound:
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Alkenyl |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Aryl-Alkenyl |
| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkenyl, Aryl-Alkynyl |
The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgrsc.org The Stille reaction is also highly versatile, tolerating a wide range of functional groups, though the toxicity of organotin compounds is a drawback. wikipedia.orgorganic-chemistry.org The Heck reaction provides a direct method for the arylation of alkenes. mdpi.com
The iodine atom can be replaced by a metal, typically lithium, through a halogen-metal exchange reaction. This is usually achieved by treating the compound with an organolithium reagent, such as n-butyllithium, at very low temperatures (e.g., -78 to -100 °C) to prevent side reactions. nbuv.gov.ua This process converts the relatively unreactive aryl iodide into a highly reactive aryllithium species.
This newly formed organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles in a process known as electrophilic quenching. researchgate.net This two-step sequence allows for the introduction of various functional groups at the 4-position of the pyridine ring. A similar strategy has been successfully employed for related brominated trifluoromethoxy pyridine derivatives. nbuv.gov.ua
The following table illustrates potential transformations via this method:
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon Dioxide | CO₂(s) or CO₂(g) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol |
| Amides | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Borates | Triisopropyl borate (B1201080) B(O-iPr)₃ | Boronic Acid (-B(OH)₂) |
Electronic and Steric Effects of the Trifluoromethyl Group on Pyridine Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties of the pyridine ring and has a significant impact on the reactivity of the other functional groups present in the molecule. nih.govmdpi.com
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its influence is exerted primarily through a powerful negative inductive effect (-I). vaia.comresearchgate.net This effect arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the methyl carbon and, subsequently, from the attached pyridine ring. researchgate.net
This strong inductive withdrawal of electron density has several consequences:
Activation towards Nucleophilic Attack : By making the pyridine ring more electron-deficient (π-deficient), the -CF₃ group activates the ring for nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1. nih.gov
Deactivation towards Electrophilic Attack : Conversely, the reduced electron density deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack on this ring system would be extremely difficult.
Positional Effects : The electron withdrawal is strongest at the ortho and para positions relative to the substituent. In this molecule, the -CF₃ group at position 6 significantly reduces electron density at positions 2 and 4, complementing the inherent electron deficiency of the pyridine nitrogen atom. quora.com
While the inductive effect is dominant, the -CF₃ group can also participate in negative hyperconjugation (a type of resonance effect), which further contributes to its electron-withdrawing nature.
The electronic effects of the trifluoromethyl group extend to the carboxylic acid at the 3-position. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). nih.gov
The potent electron-withdrawing -CF₃ group helps to delocalize and stabilize the negative charge on the carboxylate anion. nih.govresearchgate.net By pulling electron density through the sigma framework of the pyridine ring, it reduces the electron density at the carboxylate group, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid. Therefore, 4-iodo-6-(trifluoromethyl)nicotinic acid is expected to be a significantly stronger acid (i.e., have a lower pKₐ value) than unsubstituted nicotinic acid. researchgate.net
Chemical Modifications of the Carboxylic Acid Functional Group
The carboxylic acid moiety at the 3-position of the pyridine ring in 4-Iodo-6-(trifluoromethyl)nicotinic acid is a key site for chemical modification. Its reactivity allows for the synthesis of a diverse range of derivatives, primarily through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.
Esterification is a standard transformation for carboxylic acids, converting them into esters. A widely used method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and any water produced is typically removed. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
While specific studies detailing the esterification of 4-Iodo-6-(trifluoromethyl)nicotinic acid are not extensively documented in the provided research, the principles of Fischer esterification are directly applicable. The reaction would proceed by refluxing the nicotinic acid derivative with the desired alcohol and a catalytic amount of strong acid.
Table 1: Representative Esterification Reactions
| Reactant Alcohol | Resulting Ester Product Name | Typical Conditions |
|---|---|---|
| Methanol | Methyl 4-iodo-6-(trifluoromethyl)nicotinate | Reflux in excess methanol with catalytic H₂SO₄ |
| Ethanol | Ethyl 4-iodo-6-(trifluoromethyl)nicotinate | Reflux in excess ethanol with catalytic H₂SO₄ |
The conversion of carboxylic acids to amides is a crucial reaction in the synthesis of pharmaceuticals and other biologically active molecules. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid group is typically "activated" using coupling reagents. luxembourg-bio.com This activation converts the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com
A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). luxembourg-bio.commdpi.com Other classes of reagents include uronium/aminium and phosphonium salts. luxembourg-bio.com The choice of reagent can be critical to ensure high yields and prevent side reactions. luxembourg-bio.com
Research on structurally related trifluoromethyl-substituted nicotinic acids demonstrates the feasibility of these transformations. For instance, various 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been successfully converted into a wide array of N-substituted carboxamides by reacting them with different primary and secondary amines. mdpi.com This process typically involves dissolving the acid, adding a coupling agent, and then introducing the desired amine to form the corresponding nicotinamide (B372718) derivative. mdpi.com
Table 2: Representative Amidation Reactions for Nicotinic Acid Derivatives
| Reactant Amine | Resulting Amide Product Name | Typical Reagents & Conditions |
|---|---|---|
| Ammonia | 4-Iodo-6-(trifluoromethyl)nicotinamide | Coupling agent (e.g., EDC/HOBt), solvent (e.g., DMF), room temperature |
| Benzylamine | N-Benzyl-4-iodo-6-(trifluoromethyl)nicotinamide | Coupling agent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., DMF) |
Applications in Advanced Organic Synthesis and Drug Discovery Research Pre Clinical/mechanistic Focus
Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of the iodo and trifluoromethyl groups on the nicotinic acid scaffold allows for sequential and site-selective modifications, making it a powerful intermediate in multi-step synthetic campaigns.
The 4-(trifluoromethyl)nicotinic acid core is a critical structural motif in modern agrochemicals. The most prominent example is its role as the key intermediate in the synthesis of Flonicamid, a selective insecticide used to control sucking insects. jst.go.jpchemicalbook.comgoogle.com The synthesis of Flonicamid involves the conversion of 4-(trifluoromethyl)nicotinic acid into its corresponding acyl chloride, which is then reacted with aminoacetonitrile (B1212223) to form the final product. google.com While 4-Iodo-6-(trifluoromethyl)nicotinic acid is not the direct precursor for commercial Flonicamid, its underlying scaffold is central to the bioactivity of this class of insecticides. The trifluoromethyl group, in particular, is known to be a strong electron-withdrawing group that can enhance the biological efficacy and metabolic stability of a molecule. nih.gov The presence of the iodo-substituent on this scaffold provides a reactive handle for further chemical modifications, enabling the synthesis of Flonicamid analogs and other novel agrochemical candidates for structure-activity relationship (SAR) studies.
In preclinical drug discovery, the generation of compound libraries containing diverse chemical structures is essential for identifying new therapeutic leads. 4-Iodo-6-(trifluoromethyl)nicotinic acid is an ideal starting material for this purpose due to the synthetic versatility of the carbon-iodine bond. This bond serves as a key functional group for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. nih.gov
Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the efficient and modular attachment of a wide array of chemical fragments at the 4-position of the pyridine (B92270) ring. nih.govmdpi.com This capability enables medicinal chemists to rapidly synthesize large libraries of structurally diverse compounds from a single, advanced intermediate, facilitating the exploration of chemical space around the trifluoromethyl-nicotinic acid core. nih.gov Such libraries are invaluable for screening against various biological targets to identify novel hits for drug development programs.
Table 1: Potential Cross-Coupling Reactions Using 4-Iodo-6-(trifluoromethyl)nicotinic Acid This table is illustrative of standard chemical reactions and does not represent specific experimental results from the sources.
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling | Boronic Acids/Esters (Ar-B(OR)₂) | C-C (Aryl-Aryl) | Introduction of diverse aryl and heteroaryl groups. |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C (Aryl-Alkyne) | Creation of rigid, linear linkers or pharmacophores. |
| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N (Aryl-Amine) | Synthesis of substituted anilines and related structures. |
| Heck Coupling | Alkenes (CH₂=CHR) | C-C (Aryl-Vinyl) | Introduction of vinyl groups for further functionalization. |
| Stille Coupling | Organostannanes (R-SnR'₃) | C-C | A versatile method for forming various C-C bonds. nih.gov |
Role as a Bioactive Scaffold in Medicinal Chemistry
A "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create new compounds. The 4-Iodo-6-(trifluoromethyl)nicotinic acid molecule functions as a privileged scaffold in medicinal chemistry, providing a robust framework for the development of new bioactive agents.
Pyridine carboxamides are a prominent class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities. nih.govmdpi.com Nicotinic acid and its derivatives are precursors to essential coenzymes and are found in numerous natural products and pharmaceuticals. kyoto-u.ac.jp The synthesis of novel pyridine-3-carboxamide (B1143946) derivatives has been a focus of research for developing agents with antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net
Starting from 4-Iodo-6-(trifluoromethyl)nicotinic acid, the carboxylic acid group can be readily converted into an amide via standard coupling reactions with a diverse range of primary or secondary amines. This reaction creates a stable amide linkage, a common feature in many drug molecules, while leaving the iodo-substituent available for subsequent modifications, allowing for the systematic development of new chemical entities based on this scaffold.
In the context of 4-Iodo-6-(trifluoromethyl)nicotinic acid, both the CF3 group and the iodine atom can be subjects of bioisosteric replacement studies. Chemists can synthesize analogs where the CF3 group is replaced with other electron-withdrawing groups (e.g., -CN, -SO2CH3) or where the iodine is replaced with other halogens (Br, Cl) or different functionalities via cross-coupling to systematically probe the impact of these changes on biological activity.
Mechanistic Biological Investigations
While specific mechanistic studies involving 4-Iodo-6-(trifluoromethyl)nicotinic acid itself are not widely documented, its utility as a synthetic intermediate makes its derivatives powerful tools for such investigations. The development of new therapeutic agents often involves detailed mechanistic studies to understand how a compound exerts its biological effect, for example, by inhibiting a specific enzyme or modulating a receptor. nih.gov
By using this scaffold to create a focused library of analogs—where only the substituent at the 4-position is varied—researchers can conduct detailed Structure-Activity Relationship (SAR) studies. SAR analysis helps to identify the precise structural features required for a molecule to bind to its target and elicit a biological response. This systematic approach provides critical insights into the molecular mechanism of action. For instance, derivatives synthesized from this scaffold could be used to probe the active site of an enzyme, helping to map the binding pocket and inform the design of more potent and selective inhibitors.
Studies on Interaction with Biological Targets (Enzymes, Receptors)
Research into the direct interaction of 4-Iodo-6-(trifluoromethyl)nicotinic acid with specific biological targets is not extensively documented in publicly available literature. However, studies on closely related analogs, particularly derivatives of 6-(trifluoromethyl)nicotinic acid, have shown significant engagement with viral enzymes. For instance, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been developed and studied as allosteric dual inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) enzyme. mdpi.comnih.gov These compounds interact with both the polymerase and the ribonuclease H (RNase H) active sites of the enzyme, representing a promising approach to overcoming drug resistance. mdpi.comnih.gov
Modulation of Specific Biological Pathways
The primary biological pathway modulated by derivatives of this compound is viral replication. By inhibiting key viral enzymes like HIV-1 Reverse Transcriptase, these molecules effectively block the transcription of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle. mdpi.comnih.gov The dual-site inhibition mechanism of both polymerase and RNase H functions of the RT enzyme offers a comprehensive blockade of this pathway. mdpi.com While nicotinic acid itself is known to participate in cellular pathways related to lipid metabolism and the NAD-sirtuin pathway, specific studies detailing the modulation of such pathways by 4-Iodo-6-(trifluoromethyl)nicotinic acid are not available. ebi.ac.uk
Pre-clinical Evaluation for Antimicrobial and Anticancer Properties
There is limited specific information in the reviewed literature regarding the preclinical evaluation of 4-Iodo-6-(trifluoromethyl)nicotinic acid for its direct antimicrobial or anticancer properties. However, the broader class of nicotinamide (B372718) derivatives has been explored for therapeutic potential. For example, certain nicotinamide derivatives have been synthesized and evaluated for antifungal activity, demonstrating efficacy against Candida albicans by disrupting the fungal cell wall. mdpi.com This suggests that the nicotinic acid scaffold is a viable starting point for the development of antimicrobial agents, although specific data for the 4-iodo-6-trifluoromethyl substituted variant is lacking.
Development of Enzyme Inhibitors (e.g., HCV NS5B polymerase, CRAC channel, HIV-1 RT, CD38)
The core structure of trifluoromethyl-substituted nicotinic acid serves as a key building block in the synthesis of various enzyme inhibitors.
HCV NS5B polymerase: The related compound, 4-(Trifluoromethyl)nicotinic acid, is documented as a useful synthetic intermediate for preparing pyridine carboxamides that act as palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. chemicalbook.com This RNA-dependent RNA polymerase is essential for the replication of the HCV genome. nih.gov
CRAC channel: 4-(Trifluoromethyl)nicotinic acid is also used to synthesize pyrazolylcarboxanilides, which function as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels. chemicalbook.com These channels are crucial for calcium signaling in various cell types, including T-cells, and their inhibition is a therapeutic strategy for immune and allergic diseases. nih.gov
HIV-1 RT: The most direct application is seen in the development of HIV-1 inhibitors. A comprehensive study focused on a series of 44 derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid. mdpi.com These compounds were specifically designed and tested as dual inhibitors of HIV-1 Reverse Transcriptase, targeting both the polymerase and RNase H functions. mdpi.comnih.gov Several of these derivatives displayed inhibitory activity in the low micromolar range and were active against viral replication in cell-based assays. mdpi.com
CD38: No direct link has been established in the researched literature between 4-Iodo-6-(trifluoromethyl)nicotinic acid or its close derivatives and the inhibition of the CD38 enzyme. Patents related to CD38 inhibitors describe different chemical scaffolds. google.com
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-Activity Relationship (SAR) studies have been crucial in optimizing the therapeutic potential of molecules derived from the 6-(trifluoromethyl)nicotinic acid scaffold. In the development of HIV-1 RT dual inhibitors, a systematic modification of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid core was performed by creating a library of ester and amide derivatives. mdpi.com
The key findings from this SAR study were:
Ester vs. Amide: Both ester and amide derivatives showed inhibitory activity against the RNase H function of HIV-1 RT. mdpi.com
Aryl Substitutions: The nature and position of substituents on the arylamino ring significantly impacted bioactivity. The 3,4-dimethoxyphenyl ester derivative emerged as the most promising compound, exhibiting an EC₅₀ of 5 µM in HIV-1 replication assays and a selectivity index greater than 10. mdpi.com
Inhibitory Concentration: Many of the synthesized derivatives inhibited the HIV-1 RNase H function with IC₅₀ values in the low micromolar range. mdpi.com
The table below summarizes the activity of selected derivatives from the study, highlighting the structure-activity relationships.
| Compound ID | R Group (Ester/Amide) | HIV-1 RNase H IC₅₀ (µM) | HIV-1 Replication EC₅₀ (µM) | Selectivity Index (SI) |
| 13 | 4-chlorophenyl (ester) | 12 | 10 | 3.6 |
| 21 | 3,4-dimethoxyphenyl (ester) | 14 | 5 | >10 |
| 25 | Oxime | 0.7 | >50 | - |
| 28 | Phenyl (amide) | 20 | >50 | - |
| 29 | 3-methylphenyl (amide) | 5.6 | >50 | - |
| 30 | 4-methylphenyl (amide) | 13 | >50 | - |
Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com
Emerging Applications in Materials Science (e.g., for novel polymers or coatings)
Currently, there is no specific information available in the scientific literature detailing the application of 4-Iodo-6-(trifluoromethyl)nicotinic acid in the field of materials science for the development of novel polymers or coatings. Research in this area has generally focused on broader classes of organofluorine compounds, such as perfluoropyridine, for creating fluorinated networks and polymers due to their unique thermal and chemical properties. researchgate.net
Derivatives and Analogues of 4 Iodo 6 Trifluoromethyl Nicotinic Acid
Systematic Modification of Substituents for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. drugdesign.org For derivatives of the 6-(trifluoromethyl)pyridine scaffold, SAR analyses have been crucial in identifying key interactions that govern their potency and efficacy. By methodically altering substituents on the pyridine (B92270) ring and associated moieties, researchers can map the structural requirements for optimal biological function. drugdesign.orgmdpi.com
A key area of investigation involves the modification of groups attached to the pyridine core to enhance interactions with biological targets. For instance, in a series of 6-(trifluoromethyl) pyridine derivatives designed as RORγt inverse agonists, the trifluoromethyl (-CF3) group was found to have an important contribution to binding through its interaction with specific amino acid residues like Leu324, Leu396, and His479. researchgate.net The introduction of bulky substituents at certain positions can also significantly impact activity; for example, adding a methyl morpholine (B109124) or methyl piperazine (B1678402) group has been shown to be more biologically active than a smaller methoxy (B1213986) group in some contexts. mdpi.com Conversely, large substituents in other regions can reduce activity. mdpi.com
In the development of inhibitors for enzymes like EGF-R Kinase, SAR studies on related pharmacophores revealed that substituting the anilino group at the meta-position with halogen atoms leads to very potent compounds. drugdesign.org Similarly, for 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, modifications to the arylamino portion and the carboxylic acid group have been explored. Replacing the ethoxy group of an ethyl nicotinate (B505614) derivative with 4-substituted aryl rings resulted in changes in potency, with 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters being the most potent in that series. mdpi.com
The electronic and lipophilic nature of substituents is also a critical factor. In studies on 6-substituted nicotine (B1678760) analogs, it was found that lipophilic substituents at the 6-position generally contribute to affinity for nicotinic acetylcholinergic receptors (nAChRs). researchgate.net However, this effect is modulated by the steric size of the substituent, with increased size leading to decreased affinity. researchgate.net A quantitative structure-activity relationship (QSAR) analysis of fifteen such analogs showed that a combination of lipophilicity (π) and the volume of the 6-position substituent could account for the observed affinity. researchgate.net
Table 1: SAR Findings for 6-(Trifluoromethyl)pyridine Derivatives
Exploration of Positional Isomers and Their Unique Reactivity/Biological Profiles
The arrangement of substituents on the pyridine ring is critical, and positional isomers—molecules with the same chemical formula but different substituent positions—can exhibit markedly different chemical reactivity and biological effects. malariaworld.orgmalariaworld.org The study of these isomers provides insight into the spatial requirements of biological targets. malariaworld.org
While direct comparative studies on positional isomers of 4-iodo-6-(trifluoromethyl)nicotinic acid are not extensively detailed in the available literature, research on related substituted nicotinic acids highlights the importance of isomerism. For example, structural modification of 2-anilinonicotinic acid by isomerization to 6-anilinonicotinic acids creates a new synthon, altering the hydrogen-bonding patterns observed in the crystal structure. researchgate.net This demonstrates how simply changing the position of a substituent can fundamentally alter intermolecular interactions. researchgate.net
The synthesis of various fluorinated and iodinated nicotinic acid isomers has been documented, indicating the chemical feasibility of accessing these diverse structures. Examples of related isomers that have been synthesized include:
4-(Trifluoromethyl)nicotinic acid : A key intermediate in the synthesis of the insecticide flonicamid. google.com
4-(Difluoromethyl)-6-iodo-5-(trifluoromethyl)nicotinic acid : An analogue with an additional trifluoromethyl group at the 5-position and a difluoromethyl group at the 4-position. cato-chem.com
4-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinic acid : An isomer where the iodo group is at the 2-position and a trifluoromethoxy group replaces the trifluoromethyl group. bldpharm.com
Ethyl 5-iodo-6-(trifluoromethyl)nicotinic acid : An esterified isomer where the iodine atom is at the 5-position instead of the 4-position.
The biological activity of such isomers can vary significantly. In a study of nature-inspired 3-Br-acivicin isomers, only those with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity, suggesting that biological uptake and target interaction are highly stereoselective. malariaworld.orgmalariaworld.org While these are not positional isomers in the same sense, the principle that minor structural rearrangements drastically affect biological outcomes is clearly demonstrated. malariaworld.orgmalariaworld.org The unique electronic and steric environment of each positional isomer of 4-iodo-6-(trifluoromethyl)nicotinic acid would be expected to confer distinct reactivity in chemical syntheses and differential binding affinities to biological targets.
Diversification of the Carboxylic Acid Moiety and Halogen Substitution Pattern
Modifications to the carboxylic acid group and the halogen substituent of 4-iodo-6-(trifluoromethyl)nicotinic acid are common strategies for creating diverse chemical libraries and fine-tuning pharmacological properties.
The carboxylic acid moiety is a prime target for derivatization into esters, amides, and other functional groups. mdpi.comrsc.org Such modifications can alter a compound's solubility, metabolic stability, and ability to form hydrogen bonds. For example, converting the carboxylic acid of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid into various esters and amides has been explored. mdpi.com The synthesis of ethyl nicotinate, 4-chlorophenyl nicotinate, and nicotinamide (B372718) derivatives demonstrates the chemical tractability of these transformations. mdpi.com Furthermore, methods have been developed for the direct synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, a conversion that can be useful in drug discovery. nih.govescholarship.orgnih.gov The carboxylic acid can also be replaced entirely; for instance, it can be converted to a trifluoromethyl group through decarboxylative trifluoromethylation, a technique that leverages photoredox and copper catalysis. nih.gov
The nature and position of the halogen substituent also play a crucial role. The iodine atom in the parent compound is a versatile handle for further chemical reactions, such as cross-coupling reactions. Altering the halogen can significantly impact the compound's reactivity and biological profile. Comparing ethyl 5-iodo-6-(trifluoromethyl)nicotinic acid to its bromo analogue, ethyl 5-bromo-6-(trifluoromethyl)nicotinic acid, reveals differences in reactivity and biological activity. The substitution of fluorine for a hydroxyl group is another interesting modification, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can be both a donor and an acceptor, leading to different interactions with biological receptors. nih.gov The synthesis of various bromofluoro and chlorofluoro pyridine derivatives from polyfluorinated precursors has been achieved, providing routes to heterocycles with unusual halogen substitution patterns. rsc.org
Table 2: Examples of Carboxylic Acid and Halogen Modifications
Synthesis and Evaluation of Pyridine-Based Hybrid Molecules
The principle of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.govmdpi.com The pyridine scaffold, including that of 4-iodo-6-(trifluoromethyl)nicotinic acid, is an excellent foundation for designing such hybrid molecules, which have shown promise particularly in anticancer drug discovery. nih.govmdpi.comnih.gov
Researchers have focused on developing pyridine-based novel derivatives for cancer treatment by fusing or linking the pyridine ring with other heterocyclic systems known for their biological activity, such as pyran, pyrimidine (B1678525), and pyrazole (B372694) rings. nih.gov The resulting hybrid molecules are then evaluated for their antiproliferative activity against various cancer cell lines. nih.gov For example, a series of novel dehydroabietic acid derivatives incorporating pyrimidine moieties were designed and synthesized based on the principles of molecular hybridization to develop more effective and less toxic antitumor agents. nih.govmdpi.com
The design strategy for these hybrids often relies on a synergistic effect between the different components. mdpi.com For instance, a hybrid molecule might combine the pyridine core with a group that enhances binding to a specific enzyme or receptor. mdpi.com Studies have shown that some compounds with a trifluoromethyl group at the 6-position of a pyrimidine ring exhibit good bioactivity. nih.gov This has led to the selection of scaffolds like 2-mercapto-6-trifluoromethylpyrimidine for further development into hybrid molecules. nih.gov
The synthesis and biological evaluation of these complex molecules are a key part of the drug discovery process. researchgate.netnih.gov For example, novel fluorinated heterocyclic hybrid molecules based on triazole and quinoxaline (B1680401) scaffolds have been designed and synthesized, leading to the identification of promising antimalarial and antibacterial agents. researchgate.net Similarly, hybrid molecules combining an emodin (B1671224) moiety with other structural pharmacophores have been synthesized and evaluated for activity against SARS-CoV-2. rsc.orgresearchgate.net These examples underscore the broad applicability of the molecular hybridization approach using pyridine and other heterocyclic scaffolds to address a wide range of therapeutic needs. rsc.orgresearchgate.net
Emerging Research Directions and Future Perspectives
Development of Greener and More Sustainable Synthetic Routes
Traditional methods for the synthesis of functionalized pyridines often rely on harsh reagents, multi-step processes, and significant solvent waste, leading to a considerable environmental footprint. mdpi.com Future research is expected to focus on developing more sustainable and environmentally benign synthetic pathways to 4-Iodo-6-(trifluoromethyl)nicotinic acid and its derivatives.
One promising avenue is the application of biocatalysis . Enzymatic processes can offer high selectivity under mild reaction conditions, significantly reducing energy consumption and waste generation. ukri.org For instance, research into nitrilases and nitrile hydratases for the conversion of cyanopyridines to nicotinic acids is an active area. ukri.org Future work could explore the development of engineered enzymes capable of selectively catalyzing key steps in the synthesis of this specific iodo-trifluoromethyl substituted nicotinic acid.
Another key area is the use of greener reaction media and catalysts . This includes the exploration of aqueous media, supercritical fluids, or ionic liquids to replace volatile organic solvents. researchgate.net The development of reusable and non-toxic catalysts, such as nanocatalysts, for key transformations like iodination and trifluoromethylation is also a critical research direction. researchgate.net Microwave-assisted synthesis, which can significantly shorten reaction times and improve energy efficiency, represents another viable strategy for a greener synthesis of this compound and its analogs. acs.orgnih.gov
Advancements in Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites on the 4-Iodo-6-(trifluoromethyl)nicotinic acid scaffold presents both a challenge and an opportunity for synthetic chemists. Future research will likely focus on developing advanced strategies for the precise and selective functionalization of this molecule.
A major area of advancement is C-H bond functionalization . This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov Research into transition-metal catalyzed C-H activation could enable the selective introduction of new functional groups at various positions on the pyridine (B92270) ring, offering a streamlined approach to generating a diverse library of derivatives. nih.govbeilstein-journals.org The regioselectivity of such reactions is often influenced by the electronic properties of the existing substituents, making the interplay of the iodo and trifluoromethyl groups a subject of interest for mechanistic studies. nih.gov
Furthermore, the iodine atom serves as a versatile handle for a variety of cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. Future work will likely explore the optimization of these reactions for the 4-iodo position of this specific nicotinic acid derivative, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups. The development of novel ligands and catalytic systems will be crucial for achieving high yields and functional group tolerance in these transformations.
Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level
While the biological activities of many nicotinic acid derivatives have been explored, a detailed understanding of the molecular-level interactions of 4-Iodo-6-(trifluoromethyl)nicotinic acid with biological targets is a key area for future investigation. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the iodine atom can participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding.
Future research will likely employ a range of biophysical and structural biology techniques to elucidate these interactions. X-ray crystallography of the compound in complex with target proteins could provide atomic-level details of the binding mode, revealing key interactions with amino acid residues. Molecular docking studies can be used to predict the binding orientation and affinity of the compound and its derivatives with various biological targets, guiding the design of more potent and selective molecules. mdpi.commdpi.comdergipark.org.trnih.govnih.gov Understanding the role of the trifluoromethyl group in modulating the pKa of the carboxylic acid and the pyridine nitrogen will also be crucial for predicting its behavior in biological systems.
Integration of Advanced Computational Design and Predictive Modeling for Novel Derivatives
The integration of computational tools in the drug discovery and development process is rapidly accelerating. For 4-Iodo-6-(trifluoromethyl)nicotinic acid, these approaches can significantly streamline the design and optimization of new derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity. This can help in identifying key structural motifs responsible for activity and in designing new compounds with enhanced potency.
Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be a crucial component of future research. criver.com These computational models can forecast the pharmacokinetic and toxicological profiles of novel derivatives early in the design phase, reducing the likelihood of late-stage failures in drug development. criver.com By predicting properties such as solubility, permeability, metabolic stability, and potential toxicities, researchers can prioritize the synthesis of compounds with a higher probability of success.
Exploration of Unconventional Applications in Interdisciplinary Fields
While the primary applications of nicotinic acid derivatives are often in the pharmaceutical and agrochemical sectors, the unique properties of 4-Iodo-6-(trifluoromethyl)nicotinic acid may open doors to unconventional applications in interdisciplinary fields.
The presence of fluorine can impart unique properties to organic materials. figshare.com Therefore, this compound could be explored as a building block for the synthesis of novel functional materials . For instance, its derivatives could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the pyridine ring and the influence of the fluoroalkyl group could be advantageous.
Another potential area of exploration is in the field of chemical sensors . The pyridine nitrogen can act as a coordination site for metal ions, and the electronic properties of the ring, modulated by the iodo and trifluoromethyl substituents, could influence the selectivity and sensitivity of such interactions. This could lead to the development of novel chemosensors for the detection of specific analytes.
Q & A
Advanced Question
- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with receptor binding energy.
- Free Energy Perturbation (FEP) : Predict ΔG changes for iodine substitution effects.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., logP <3 for blood-brain barrier penetration) .
What purification strategies mitigate byproduct formation during iodination?
Basic Question
Common byproducts include di-iodinated analogs or dehalogenated species. Mitigation involves:
- Stepwise Halogenation : Sequential addition of iodine to avoid over-substitution.
- Chromatographic Separation : Gradient elution (e.g., 10→40% ethyl acetate in hexane).
- Recrystallization : Use of ethanol/water mixtures to isolate pure product .
What role does this compound play in antiviral research, particularly against HIV?
Advanced Question
Preliminary studies suggest inhibition of HIV reverse transcriptase via competitive binding. Methodologies include:
- Enzyme Inhibition Assays : Measure IC₅₀ using recombinant RT and fluorescent dNTP analogs.
- Cellular Models : Infectivity reduction in MT-4 cells (EC₅₀ determination).
- Resistance Profiling : Site-directed mutagenesis to identify resistance mutations (e.g., K103N in RT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
